Cas no 314742-23-9 (2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acid)

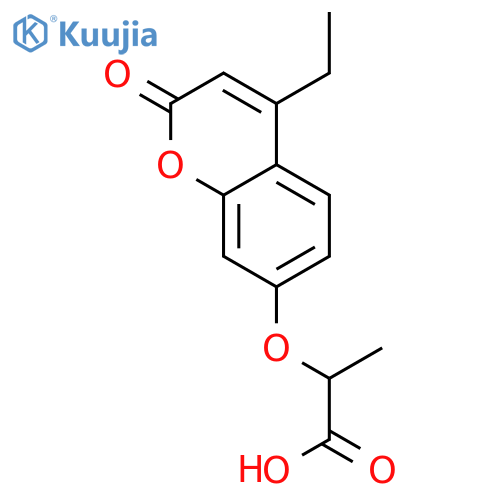

314742-23-9 structure

商品名:2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acid

2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acid 化学的及び物理的性質

名前と識別子

-

- 2-((4-Ethyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid

- 2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]-propanoic acid

- 2-(4-ethyl-2-oxochromen-7-yl)oxypropanoic acid

- 2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acid

-

- MDL: MFCD02080203

- インチ: InChI=1S/C14H14O5/c1-3-9-6-13(15)19-12-7-10(4-5-11(9)12)18-8(2)14(16)17/h4-8H,3H2,1-2H3,(H,16,17)

- InChIKey: VBUUPJHPJVEUIA-UHFFFAOYSA-N

- ほほえんだ: CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O

計算された属性

- せいみつぶんしりょう: 262.08400

- どういたいしつりょう: 262.084

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 401

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 密度みつど: 1.281

- ふってん: 462.4°C at 760 mmHg

- フラッシュポイント: 176.9°C

- 屈折率: 1.563

- PSA: 76.74000

- LogP: 2.20730

2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acid セキュリティ情報

- 危険レベル:IRRITANT

2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acid 税関データ

- 税関コード:2932209090

- 税関データ:

中国税関コード:

2932209090概要:

2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB220193-1g |

2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid, 95%; . |

314742-23-9 | 95% | 1g |

€137.20 | 2025-02-21 | |

| Enamine | EN300-302695-10.0g |

2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid |

314742-23-9 | 95.0% | 10.0g |

$866.0 | 2025-03-19 | |

| TRC | B442605-100mg |

2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic Acid |

314742-23-9 | 100mg |

$ 80.00 | 2022-06-01 | ||

| TRC | B442605-50mg |

2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic Acid |

314742-23-9 | 50mg |

$ 65.00 | 2022-06-01 | ||

| Enamine | EN300-302695-0.05g |

2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid |

314742-23-9 | 95.0% | 0.05g |

$37.0 | 2025-03-19 | |

| Enamine | EN300-302695-0.1g |

2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid |

314742-23-9 | 95.0% | 0.1g |

$55.0 | 2025-03-19 | |

| Matrix Scientific | 064954-500mg |

2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]-propanoic acid |

314742-23-9 | 500mg |

$119.00 | 2023-09-10 | ||

| 1PlusChem | 1P00C68B-1g |

2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid |

314742-23-9 | 95% | 1g |

$61.00 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367262-250mg |

2-((4-Ethyl-2-oxo-2h-chromen-7-yl)oxy)propanoic acid |

314742-23-9 | 95+% | 250mg |

¥604.00 | 2024-08-02 | |

| abcr | AB220193-1 g |

2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid; 95% |

314742-23-9 | 1g |

€137.20 | 2023-06-22 |

2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acid 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

4. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

314742-23-9 (2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acid) 関連製品

- 438027-08-8(2-(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxypropanoic Acid)

- 307548-90-9(2-(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopentacchromen-7-yl)oxypropanoic Acid)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 55290-64-7(Dimethipin)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 57707-64-9(2-azidoacetonitrile)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬